Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Description
Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This scaffold is notable for its presence in bioactive molecules, particularly in medicinal chemistry, where it serves as a pharmacophore for enzyme inhibition and protein binding . The compound is substituted at position 3 with a 4-ethoxyphenyl group and at position 6 with a thioacetate ester.
Properties
IUPAC Name |
methyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-3-23-12-6-4-11(5-7-12)16-18-17-13-8-9-14(19-20(13)16)24-10-15(21)22-2/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMPIJLCDJJJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure. The process may include:
Formation of the triazolo[4,3-b]pyridazine ring through cyclization reactions.
Introduction of the 4-ethoxyphenyl group via electrophilic aromatic substitution.
Thiolation to introduce the thioacetate group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the thioacetate group to a sulfoxide or sulfone.
Reduction: Reduction of the triazolo[4,3-b]pyridazine ring.
Substitution: Replacement of the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)sulfoxate or sulfone.
Reduction: Reduced triazolo[4,3-b]pyridazine derivatives.
Substitution: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: The compound's biological activities make it a candidate for drug development. It can be studied for its effects on various diseases and conditions, potentially leading to new treatments.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique structure and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism by which Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Molecular Targets and Pathways:
Receptors: Binding to specific receptors on cell surfaces, leading to signal transduction.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Observations
- Functional Group Impact :
- Thioacetate vs. Sulfonyl : The target compound’s thioacetate may offer greater metabolic stability compared to sulfonyl analogues (e.g., 2-({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl} sulfonyl)acetic acid), which are more polar .
- Ethoxyphenyl vs. Methyl/Isopropyl : The 4-ethoxyphenyl group enhances π-π stacking in protein binding compared to alkyl groups, as seen in PEF(S) binders .
- Biological Activity :
- Methyl and isopropyl substituents (e.g., ) are common in kinase inhibitors, while methoxy and piperidine groups (e.g., AZD5153) are linked to epigenetic modulation .
- Acetamide derivatives () show promise in anticancer research, suggesting the target compound’s thioacetate could be modified for similar applications.
Toxicity and Handling
Triazolopyridazine derivatives often exhibit acute toxicity (oral LD₅₀ < 300 mg/kg) and require stringent safety protocols, as seen in analogues like 2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (GHS Category: Skin corrosion/irritation) . The target compound’s thioacetate may pose similar risks, necessitating protective equipment during handling.
Biological Activity
Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS Number: 852437-09-3) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 372.4 g/mol. The structure features a triazole ring fused with a pyridazine moiety, which contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| CAS Number | 852437-09-3 |
| Molecular Formula | C₁₈H₂₀N₄O₃S |
| Molecular Weight | 372.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Properties
Research indicates that compounds containing triazole and pyridazine structures exhibit significant antimicrobial activities. This compound has been reported to inhibit various bacterial strains effectively. A study demonstrated that derivatives of triazoles can disrupt bacterial cell membranes, leading to cell lysis and death .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell migration .
In one study, compounds derived from triazole exhibited IC₅₀ values ranging from 2.44 to 9.43 μM against cancer cells, indicating potent activity . The presence of the thioether group in this compound may enhance its binding affinity to biological targets involved in cancer progression.
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors. Molecular docking studies suggest that this compound can bind effectively to targets involved in critical signaling pathways related to cancer and inflammation.
Case Studies
- Study on Antimicrobial Activity : A comparative analysis of various triazole derivatives showed that those with ethoxy substitutions exhibited enhanced antibacterial effects against Gram-positive bacteria compared to their non-substituted counterparts .
- Cytotoxicity Assessment : In vitro studies conducted on melanoma cells demonstrated that this compound significantly reduced cell viability at concentrations as low as 5 μM over a 48-hour exposure period .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
